molecular formula C4H6N4O B2928846 1-(1{H}-tetrazol-1-yl)acetone CAS No. 83485-69-2

1-(1{H}-tetrazol-1-yl)acetone

Cat. No.: B2928846
CAS No.: 83485-69-2
M. Wt: 126.119
InChI Key: WKAQFMJYDODWDD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 1-(1{H}-Tetrazol-1-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(1{H}-tetrazol-1-yl)acetone involves its interaction with molecular targets through its electron-rich tetrazole ring. This ring can stabilize negative charges by delocalizing electrons, making it advantageous for receptor-ligand interactions. The compound’s ability to penetrate cell membranes due to its solubility in lipids enhances its effectiveness in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(1{H}-Tetrazol-1-yl)acetone is unique due to its acetone moiety, which imparts distinct chemical reactivity and solubility properties compared to other tetrazole derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(tetrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAQFMJYDODWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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